molecular formula C9H7NO5 B042659 Methyl 2-formyl-6-nitrobenzoate CAS No. 142314-70-3

Methyl 2-formyl-6-nitrobenzoate

Cat. No.: B042659
CAS No.: 142314-70-3
M. Wt: 209.16 g/mol
InChI Key: UFSGWOAUSVQOQB-UHFFFAOYSA-N
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Description

Methyl 2-formyl-6-nitrobenzoate is an organic compound with the molecular formula C9H7NO5 and a molecular weight of 209.16 g/mol . It is a derivative of benzoic acid, characterized by the presence of a formyl group at the second position and a nitro group at the sixth position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-6-nitrobenzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene . The reaction proceeds with good yield, producing the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The formyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents are employed.

Major Products

    Oxidation: Methyl 2-carboxy-6-nitrobenzoate.

    Reduction: Methyl 2-formyl-6-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-formyl-6-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-formyl-6-nitrobenzoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-formylbenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 6-nitrobenzoate: Lacks the formyl group, affecting its reactivity and applications.

    Methyl 2-nitrobenzoate: Similar structure but lacks the formyl group, leading to different chemical properties.

Uniqueness

Methyl 2-formyl-6-nitrobenzoate is unique due to the presence of both formyl and nitro groups on the benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications .

Properties

IUPAC Name

methyl 2-formyl-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-15-9(12)8-6(5-11)3-2-4-7(8)10(13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSGWOAUSVQOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323434
Record name methyl 2-formyl-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142314-70-3
Record name Methyl 2-formyl-6-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142314-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-formyl-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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